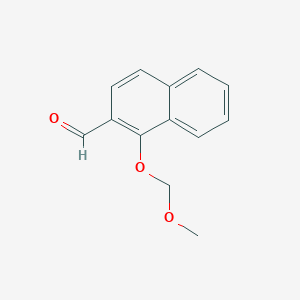
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of methoxymethoxy and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with methoxymethyl chloride in the presence of a base to form 2-methoxymethoxy-naphthalene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (DMF and POCl3) to yield 1-methoxymethoxy-2-naphthaldehyde.
Industrial Production Methods: Industrial production of 1-methoxymethoxy-2-naphthaldehyde typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products:
Oxidation: 1-Methoxymethoxy-2-naphthoic acid.
Reduction: 1-Methoxymethoxy-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a chemical probe for studying biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-methoxymethoxy-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. Additionally, the methoxymethoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- can be compared with other similar compounds, such as:
2-Methoxy-1-naphthaldehyde: Similar structure but with the methoxy group in a different position, leading to different chemical properties and reactivity.
1-Methoxy-2-naphthaldehyde: Lacks the methoxymethoxy group, resulting in different solubility and reactivity.
2-Methoxymethoxy-1-naphthaldehyde: Similar structure but with the aldehyde group in a different position, affecting its chemical behavior.
The uniqueness of 1-methoxymethoxy-2-naphthaldehyde lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
73220-21-0 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
1-(methoxymethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-9-16-13-11(8-14)7-6-10-4-2-3-5-12(10)13/h2-8H,9H2,1H3 |
Clé InChI |
WXWHIUDPMSNHKY-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=CC2=CC=CC=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


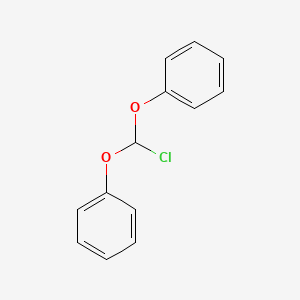
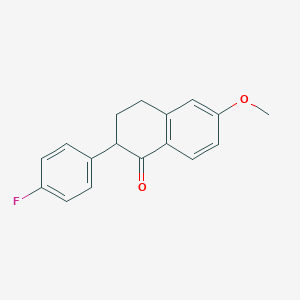
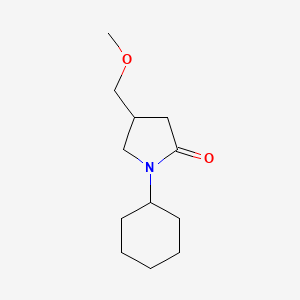
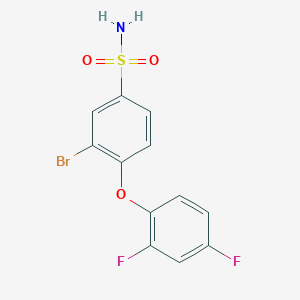
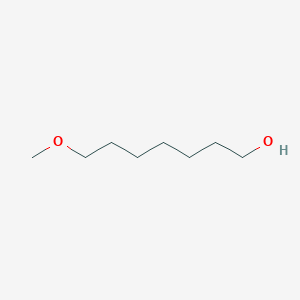
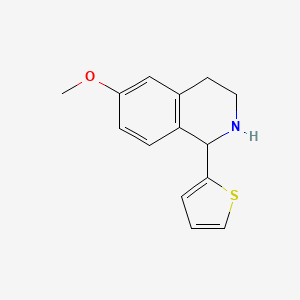
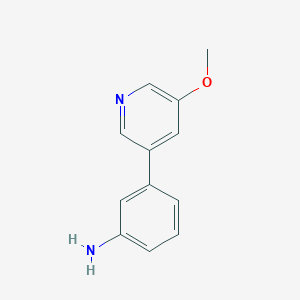
![Methyl 2-chloro-6-[(methylsulfonyl)(propyl)amino]isonicotinate](/img/structure/B8411084.png)
![2-[1-(2-Hydroxyethyl)cyclohexyl]propane-1,3-diol](/img/structure/B8411086.png)
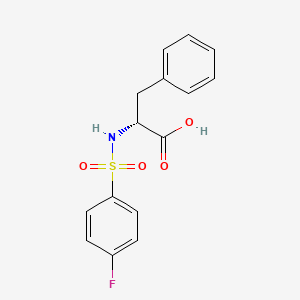
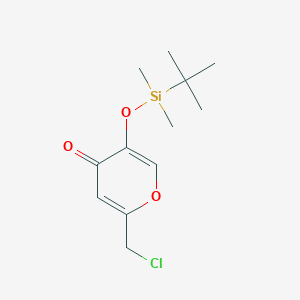

![methyl 2-(1-{4'-cyano-[1,1'-biphenyl]-4-yl}-1H-pyrrol-3-yl)acetate](/img/structure/B8411111.png)
![1-[3-Chloro-4-(2-furyl)phenyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B8411116.png)
